molecular formula C13H13ClF3NO B590397 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol CAS No. 221177-51-1

2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol

Cat. No. B590397
M. Wt: 291.698
InChI Key: QJPXOOZAWLPVFD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol” is a chemical compound with the molecular formula C13H13ClF3NO . It has a molecular weight of 291.69 g/mol . The IUPAC name for this compound is (E)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H13ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-8,19H,1-2,18H2/b6-5+ . This string represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 46.2 Ų . It has a XLogP3-AA value of 4.1 , which is a measure of its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds .

Scientific Research Applications

Structural Analysis and Receptor Activity

  • Engelhardt (1984) conducted a study on derivatives of amino-halogen substituted phenyl-aminoethanols, exploring their action on adrenergic beta-receptors. This research found that substituting chlorine atoms in certain compounds led to substances with potent beta 2-mimetic activity and beta 1-blocking action in the heart. The study highlighted the potential of these compounds, including the one similar to 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol, in therapeutic applications, particularly as broncholytic agents for treatment purposes (Engelhardt, 1984).

Biochemical Interactions and Metabolism

  • Shaffer et al. (2010) investigated the metabolism and disposition of a related compound, focusing on its metabolites' effects on overall compound disposition. The study provided insights into the biochemical interactions and metabolism of such compounds, which can be crucial for understanding the pharmacokinetics and therapeutic potential of 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol (Shaffer et al., 2010).

Neuropharmacological Applications

  • The synthesis and neuroleptic activity of certain benzamides were explored by Iwanami et al. (1981), which could be relevant to understanding the neuropharmacological applications of 2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol. The study focused on the inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing a correlation between structure and activity that may provide insights into the potential neuropharmacological uses of similar compounds (Iwanami et al., 1981).

properties

IUPAC Name

(E)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-8,19H,1-2,18H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPXOOZAWLPVFD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/C(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol

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